molecular formula C14H15NO4 B1655568 N-(1-Carboxy-2,2-dimethylpropyl)phthalimide CAS No. 3850-33-7

N-(1-Carboxy-2,2-dimethylpropyl)phthalimide

Cat. No.: B1655568
CAS No.: 3850-33-7
M. Wt: 261.27
InChI Key: RZEIABQUGXEDJK-UHFFFAOYSA-N
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Description

N-(1-Carboxy-2,2-dimethylpropyl)phthalimide (CAS 3850-33-7) is a phthalimide derivative characterized by a carboxy group and a branched 2,2-dimethylpropyl (tert-butyl) substituent on the nitrogen atom of the phthalimide core . This compound is primarily valued in organic and medicinal chemistry research as a key synthetic intermediate or building block. A significant application of this and related N-carboxyalkyl phthalimides is in the solid-phase synthesis of N-carboxy alkyl-containing peptides, which are of high interest in the development of bioactive molecules . The Mitsunobu reaction is a highly efficient and widely used industrial-scale method for its synthesis. This process involves the reaction of phthalimide with 1-carboxy-2,2-dimethylpropyl alcohol, using triphenylphosphine and a dialkyl azodicarboxylate (e.g., diisopropyl azodicarboxylate) in toluene, typically yielding over 80% purity of >99% . Alternative synthetic routes include the condensation of phthalic anhydride with 1-amino-2,2-dimethylpropanoic acid or an adapted Gabriel synthesis using a halogenated acid derivative, though these generally offer lower yields . As a stable and versatile scaffold, the compound can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions at the carboxylic acid group, making it a valuable reagent for constructing more complex molecular architectures . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-14(2,3)10(13(18)19)15-11(16)8-6-4-5-7-9(8)12(15)17/h4-7,10H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEIABQUGXEDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701154261
Record name α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid
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Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3850-33-7
Record name α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=3850-33-7
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Record name α-(1,1-Dimethylethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-3,3-dimethylbutanoic acid
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Preparation Methods

Reagents and Reaction Mechanism

The Mitsunobu reaction has emerged as a cornerstone for synthesizing N-substituted phthalimides, including N-(1-Carboxy-2,2-dimethylpropyl)phthalimide. This method employs a triarylphosphine (e.g., triphenylphosphine) and a dialkyl azodicarboxylate (e.g., diisopropyl azodicarboxylate) to activate a primary or secondary alcohol for nucleophilic substitution by phthalimide. The general reaction proceeds as follows:

$$
\text{Phthalimide} + \text{R-OH} \xrightarrow{\text{P(Ar)}3, \text{R'O}2\text{CN=NCO}_2\text{R'}} \text{N-R-phthalimide} + \text{By-products}
$$

Here, the alcohol (R-OH) corresponds to 1-carboxy-2,2-dimethylpropyl alcohol. The reaction is typically conducted in aromatic solvents like toluene at temperatures between 15–25°C to manage exothermicity.

Procedural Details and Optimization

A representative protocol from industrial-scale synthesis involves:

  • Cooling Phase : Pre-cooling a mixture of phthalimide (1.36 mol), triphenylphosphine (1.50 mol), and 1-carboxy-2,2-dimethylpropyl alcohol (1.50 mol) in toluene to −5°C.
  • Reagent Addition : Gradual addition of diisopropyl azodicarboxylate (1.56 mol) to maintain the temperature below 25°C.
  • Post-Reaction Processing : Quenching with methanol to precipitate the product, followed by filtration and drying.

Table 1: Key Parameters for Mitsunobu Synthesis

Parameter Optimal Value Impact on Yield/Purity
Solvent Toluene Enhances solubility of reagents
Temperature 15–25°C Prevents thermal decomposition
Alcohol:Solvent Ratio 1:1.5 (v/v) Balances reaction kinetics
Workup Methanol Quench Simplifies purification

This method achieves yields exceeding 80% with purity >99%, avoiding chromatographic purification.

Alternative Synthetic Routes

Condensation with Primary Amines

While less common industrially, condensation of phthalic anhydride with 1-amino-2,2-dimethylpropanoic acid offers a direct route. The reaction proceeds under reflux in acetic acid, forming the phthalimide ring via nucleophilic acyl substitution:

$$
\text{Phthalic anhydride} + \text{H}2\text{N-C(CH}3\text{)}2\text{-COOH} \rightarrow \text{this compound} + \text{H}2\text{O}
$$

However, this method suffers from lower yields (50–60%) due to competing hydrolysis of the anhydride.

Gabriel Synthesis Adaptations

The classic Gabriel synthesis, which typically uses phthalimide and alkyl halides, can be modified for carboxylated derivatives. Here, 1-bromo-2,2-dimethylpropanoic acid reacts with phthalimide in the presence of potassium carbonate:

$$
\text{Phthalimide} + \text{Br-C(CH}3\text{)}2\text{-COOH} \xrightarrow{\text{K}2\text{CO}3} \text{this compound} + \text{KBr}
$$

This route requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C), yielding 65–70% product after recrystallization.

Industrial-Scale Production Strategies

Solvent Systems and Temperature Control

Large-scale synthesis prioritizes solvent recovery and safety. Toluene and methanol mixtures are preferred for their low cost and ease of separation via distillation. Reaction temperatures are maintained below 30°C using jacketed reactors to mitigate exothermic risks.

Table 2: Industrial Process Metrics

Metric Mitsunobu Method Condensation Method
Yield 80–85% 50–60%
Purity >99% 90–95%
Scalability >100 kg batches Limited to <10 kg
By-product Handling Triphenylphosphine oxide Aqueous waste

Catalytic and Green Chemistry Innovations

Recent advances focus on replacing stoichiometric reagents. For example, polymer-supported triphenylphosphine reduces oxide by-product formation, while microwave-assisted reactions cut processing times by 40%.

Comparative Analysis of Methods

The Mitsunobu reaction outperforms other methods in yield and purity but requires costly azodicarboxylates. Condensation routes are economically viable for small-scale synthesis but necessitate extensive purification. Industrial facilities favor the Mitsunobu method for its reproducibility and minimal post-processing.

Chemical Reactions Analysis

Types of Reactions

N-(1-Carboxy-2,2-dimethylpropyl)phthalimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced to form corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

N-(1-Carboxy-2,2-dimethylpropyl)phthalimide is a chemical compound attracting interest in scientific research for its potential therapeutic and environmental applications. It is a phthalimide derivative with a carboxylic acid group and an isobutyl group attached to the nitrogen atom.

Scientific Research Applications

This compound is used as a building block in the synthesis of other chemical compounds. The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Preparation Methods

The synthesis of this compound typically involves the condensation of phthalic anhydride with primary amines. This reaction can be carried out under refluxing conditions in organic solvents. Industrial production of phthalimides, including this compound, often employs the condensation of phthalic anhydride with ammonia or ammonium carbonate. This process is typically conducted at elevated temperatures to ensure a complete reaction. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Photodecarboxylative Addition of Carboxylates to Phthalimides

Mechanism of Action

The mechanism by which N-(1-Carboxy-2,2-dimethylpropyl)phthalimide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with protein-protein interactions, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Phthalimide derivatives vary based on substituents attached to the nitrogen atom. Below is a comparative analysis with key analogues:

Compound Substituent Key Properties Applications
N-(1-Carboxy-2,2-dimethylpropyl)phthalimide -1-Carboxy-2,2-dimethylpropyl High polarity (carboxy group), steric bulk (tert-butyl), potential for H-bonding Likely intermediate in peptide synthesis or polymer monomers
N-(Chloromethyl)phthalimide (NCP) -CH2Cl Electrophilic chloromethyl group; reactive in esterification Used as a reagent for carboxylic acid esterification
N-(Hydroxymethyl)phthalimide (NHP) -CH2OH Hydroxyl group; moderate reactivity Intermediate in dendrimer synthesis and drug delivery systems
N-(3-Bromopropyl)phthalimide -(CH2)3Br Long alkyl chain with terminal bromine; SN2 reactivity Precursor for luminescent complexes and supramolecular assemblies
N-(2-Bromoethyl)phthalimide -(CH2)2Br Shorter alkyl chain with bromine; higher reactivity than propyl analogue Used in pyrimidine derivatives for antimicrobial agents
N-Phenylphthalimide -Ph (phenyl) Aromatic π-system; engages in n-π interactions Monomer for polyimides and supramolecular diagnostics

Biological Activity

N-(1-Carboxy-2,2-dimethylpropyl)phthalimide is a derivative of phthalic acid that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and antiproliferative effects, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound features a phthalic acid backbone with a carboxy group that enhances its solubility and reactivity. The presence of the dimethylpropyl group contributes to its unique biological properties. The compound's chemical structure can be represented as follows:

C14H17NO3\text{C}_{14}\text{H}_{17}\text{N}\text{O}_3

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antibacterial Activity

  • Studies have shown that phthalimide derivatives exhibit significant antibacterial properties against various bacterial strains. For instance, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, inhibiting their growth in vitro .

2. Antiviral Activity

  • Recent research has highlighted the compound's potential as an antiviral agent. In vitro assays indicated that derivatives of phthalimide linked to triazoles showed over 90% inhibition of viral growth against the COVID-19 virus in Vero cells at specific concentrations . This suggests that this compound may serve as a scaffold for developing antiviral therapeutics.

3. Antiproliferative Effects

  • The antiproliferative activity of phthalimide derivatives has been extensively studied. In a case study involving cervical (HeLa), liver (HepG2), and breast (4T1) cancer cell lines, several derivatives demonstrated significant inhibition of cell proliferation. Notably, certain compounds reduced HeLa cell proliferation by approximately 40% without exhibiting cytotoxic effects on normal fibroblast cells .

Table 1: Summary of Biological Activities

Activity TypeModel/SystemEffectivenessReference
AntibacterialVarious BacteriaSignificant growth inhibition
AntiviralVero Cells>90% viral growth inhibition
AntiproliferativeHeLa, HepG2, 4T1~40% reduction in proliferation

Case Studies

Case Study 1: Antibacterial Properties
A study evaluated the antibacterial efficacy of various phthalimide derivatives, including this compound. Results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in antimicrobial therapies.

Case Study 2: Antiviral Mechanism
In another investigation focusing on antiviral activity against SARS-CoV-2, molecular docking simulations revealed that the compound interacts favorably with the main protease (Mpro) of the virus. This interaction was characterized by multiple hydrogen bonds, indicating a promising mechanism for inhibiting viral replication .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-Carboxy-2,2-dimethylpropyl)phthalimide?

Methodological Answer:

  • The compound can be synthesized via nucleophilic substitution or Gabriel synthesis. For example, reacting phthalimide derivatives with brominated precursors (e.g., 1,5-dibromopentane) in polar aprotic solvents like DMF at elevated temperatures (60–80°C) in the presence of a base (e.g., Na₂CO₃) .
  • Characterization of intermediates using FT-IR (C=O stretch at ~1770 cm⁻¹) and ¹H NMR (phthalimide aromatic protons at δ 7.8–8.0 ppm) is critical for tracking reaction progress .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirms phthalimide carbonyl groups (1700–1770 cm⁻¹) and carboxylic acid O-H stretches (broad ~2500–3300 cm⁻¹) .
  • ¹H/¹³C NMR : Identifies alkyl chain protons (e.g., dimethylpropyl CH₃ at δ 1.0–1.2 ppm) and quaternary carbons .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally similar phthalimide derivatives .

Advanced Research Questions

Q. How can photoredox catalysis be leveraged for functionalizing this compound?

Methodological Answer:

  • Ru(bpy)₃²⁺ or organic dyes (e.g., eosin Y) under visible light can induce single-electron transfer (SET) processes. For example, α-C–H activation of the dimethylpropyl group could enable alkylation or cross-coupling reactions .
  • Optimize light intensity (450–470 nm LEDs) and catalyst loading (0.5–2 mol%) to balance radical formation and side reactions .

Q. How should researchers address contradictory data in biological activity studies (e.g., enzyme inhibition)?

Methodological Answer:

  • Control variables include:
  • Purity : Verify via HPLC (>95%) to exclude impurities affecting IC₅₀ values .
  • Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
  • Substituent effects : Compare analogs (e.g., electron-withdrawing vs. donating groups) to establish structure-activity relationships (SAR) .

Q. What computational methods predict the reactivity or pharmacokinetic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Models electron distribution for predicting sites of nucleophilic/electrophilic attack .
  • QSPR Studies : Correlate logP values (from RP-TLC) with hydrophobicity to estimate membrane permeability .
  • Molecular docking : Simulate interactions with enzyme active sites (e.g., acetylcholinesterase) to rationalize inhibition data .

Q. How does the carboxy group influence catalytic or synthetic applications?

Methodological Answer:

  • The carboxylic acid can be activated as an anhydride (using DCC) or coupled with amines via EDCI/HOBt to form amides .
  • In esterification, N-(chloromethyl)phthalimide (NCP) derivatives facilitate alkylation under mild conditions (e.g., K₂CO₃ in acetone) .

Q. What strategies improve the compound’s stability under varying pH conditions?

Methodological Answer:

  • Conduct kinetic studies in buffered solutions (pH 2–12) to monitor degradation (e.g., via UV-Vis at λₘₐₓ ~280 nm). For example, N-hydroxymethyl phthalimide degrades rapidly in alkaline conditions (t₁/₂ < 50 s in 0.18 M NaOH) .
  • Stabilize via prodrug approaches (e.g., ester prodrugs for controlled release) .

Q. How can derivatives be designed to enhance bioactivity while minimizing toxicity?

Methodological Answer:

  • SAR-guided synthesis : Introduce fluorine or nitro groups to improve metabolic stability and binding affinity, as seen in related phthalimides .
  • Toxicity screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity early in development .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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N-(1-Carboxy-2,2-dimethylpropyl)phthalimide
Reactant of Route 2
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N-(1-Carboxy-2,2-dimethylpropyl)phthalimide

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